molecular formula C19H15N3O5S2 B2879747 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide CAS No. 727689-68-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide

Número de catálogo: B2879747
Número CAS: 727689-68-1
Peso molecular: 429.47
Clave InChI: GIEOFDABPVHFER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a benzodioxole moiety linked to a methylene group, an acetamide backbone, and a thiazole ring substituted with a 3-nitrophenyl group and a thioether bridge. Its structure combines pharmacophoric elements associated with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The compound’s design integrates aromatic systems (benzodioxole, nitrophenyl) and sulfur-containing heterocycles (thiazole, thioether), which are common in bioactive molecules .

Propiedades

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S2/c23-18(20-8-12-4-5-16-17(6-12)27-11-26-16)10-29-19-21-15(9-28-19)13-2-1-3-14(7-13)22(24)25/h1-7,9H,8,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEOFDABPVHFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

C26 and SW-C165 ()

  • C26: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide
  • SW-C165: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide Comparison:
  • Both share the benzodioxol-5-ylmethyl-acetamide core but differ in substituents: C26 has a bromothiophene group, while SW-C165 has a bromobenzyl group.
  • Synthesis : Yields for both compounds were comparable (50–70%), with purification via column chromatography. C26 required a bromothiophene intermediate, whereas SW-C165 utilized a bromobenzyl precursor .

ASN90 ()

  • ASN90 : (S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide
    Comparison :
  • Features a benzodioxole-ethyl-piperazine-thiadiazole scaffold. Unlike the target compound, ASN90 includes a thiadiazole ring and a piperazine linker, contributing to its role as an O-GlcNAcase inhibitor. Pharmacokinetic studies show ASN90’s efficacy in tauopathy models .

Thiazole-Containing Analogues

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ()

Comparison :

  • Substitutes the thiazole ring with a benzothiazole-triazole hybrid. The nitro group at the phenyl ring is retained, but the acetamide backbone is replaced with an amine. Synthesized via click chemistry (2-nitrophenyl azide and benzothiazolylacetonitrile), achieving 82–97% yields.

Compounds 7b and 11 ()

  • 7b : Thiadiazole derivative with IC50 = 1.61 µg/mL against HepG-2 cells.
  • 11 : Thiazole derivative with IC50 = 1.98 µg/mL.
    Comparison :
  • Both exhibit strong anticancer activity. The target compound’s thiazole-3-nitrophenyl motif may confer similar cytotoxicity, though direct data are lacking .

Sulfur-Linked Heterocycles

N-(Benzo[d][1,3]dioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide ()

Comparison :

  • Structural isomer of the target compound, replacing the thiazole-thioether with a thiazolo-triazol system. The 4-methylphenyl group may enhance lipophilicity compared to the 3-nitrophenyl group. Synthesized via thioether bond formation, with unlisted yields .

Antimicrobial Acetamides ()

  • Compounds 47–50 : Feature benzo[d]thiazol-5-ylsulfonyl-piperazine-acetamide scaffolds.
    Comparison :
  • While lacking benzodioxole, these compounds demonstrate that sulfur linkages (sulfonyl, thioether) enhance antimicrobial activity. The target compound’s thioether bridge may similarly improve membrane permeability .

Table 1: Key Parameters of Comparable Compounds

Compound Name Core Structure Key Substituents Yield (%) Biological Activity Reference
Target Compound Benzodioxole-thiazole-thioacetamide 3-Nitrophenyl, thioether N/A Under investigation
C26 Benzodioxole-acetamide Bromothiophene 50–70 Anti-Salmonella
ASN90 Benzodioxole-thiadiazole-acetamide Piperazine, ethyl N/A O-GlcNAcase inhibition
4-(Benzo[d]thiazol-2-yl)-triazol-5-amine Benzothiazole-triazole 2-Nitrophenyl 82–97 Antiproliferative (proposed)
Compound 7b Thiadiazole Acetyl, methylpyridyl 80 IC50 = 1.61 µg/mL (HepG-2)

Spectral Data :

  • The target compound’s characterization would likely involve NMR (e.g., DMSO-d6 for ¹H/¹³C) and IR spectroscopy, similar to compounds in –4 and 12 .

Pharmacological and Functional Insights

  • Antimicrobial Potential: and indicate that sulfur bridges (thioether, sulfonyl) enhance antimicrobial efficacy, supporting further testing of the target compound .

Métodos De Preparación

Hantzsch Thiazole Cyclization

The thiazole core is constructed using a modified Hantzsch reaction. Bromoketone A (2-bromo-1-(3-nitrophenyl)ethan-1-one) reacts with thiourea B in ethanol under reflux (78°C, 12 hr) to yield 4-(3-nitrophenyl)thiazol-2-amine C (Scheme 1).

Reaction Conditions

  • Solvent : Ethanol (anhydrous)
  • Temperature : 78°C
  • Yield : 72%

Mechanistic Insights
Thiourea attacks the electrophilic α-carbon of bromoketone A , followed by cyclodehydration to form the thiazole ring. The nitro group stabilizes the intermediate through resonance.

Thioether Linkage Installation

Thiomethyl Oxidation and Displacement

Thiazol-2-amine C is converted to thiol D via a two-step process:

  • Thiomethylation : Treatment with methyl iodide and K₂CO₃ in DMF (25°C, 4 hr) yields 2-(methylthio)-4-(3-nitrophenyl)thiazole.
  • Oxidation and Displacement : Oxidation with 3-chloroperbenzoic acid (mCPBA) generates sulfonylmethyl intermediate E , which undergoes nucleophilic displacement with mercaptoacetic acid in THF (0°C → 25°C, 6 hr) to afford 2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetic acid F (Scheme 2).

Optimization Data

Step Reagent Solvent Temp (°C) Yield (%)
1 CH₃I DMF 25 85
2 mCPBA CH₂Cl₂ 0 → 25 67
3 HSCH₂COOH THF 25 89

Amide Coupling with Benzo[d]dioxol-5-ylmethylamine

Carbodiimide-Mediated Coupling

Thioacetic acid F reacts with benzo[d]dioxol-5-ylmethylamine G using EDCl/HOBt in DCM (0°C → 25°C, 24 hr) to form the target compound (Scheme 3).

Critical Parameters

  • Molar Ratio : 1:1.2 (acid:amine)
  • Base : N-Methylmorpholine (2 eq)
  • Yield : 68%

Side Reactions

  • Overactivation of the carboxylic acid leads to oxazolone byproducts.
  • Excess EDCl causes epimerization at the α-carbon.

Alternative Synthetic Routes

One-Pot Sequential Coupling

A streamlined approach combines thiazole formation, thioether installation, and amide coupling in a single reactor (Table 1):

Conditions

  • Solvent : THF/DMF (3:1)
  • Catalyst : CuI (10 mol%)
  • Yield : 54%

Solid-Phase Synthesis

Immobilization of the thiazole-thioacetate on Wang resin enables iterative coupling with benzodioxole-amine, though yields remain lower (37%) due to steric hindrance.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.89–6.82 (m, 7H, aromatic), 4.52 (s, 2H, CH₂), 3.21 (s, 2H, SCH₂).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1245 cm⁻¹ (C-O-C).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.